PAR4 Antagonist Potency: 2-Methoxypyrimidine Moiety Contributes to Sub-Nanomolar Activity
A structurally more complex analog incorporating the identical 2-methoxypyrimidin-5-yl fragment found in the target compound exhibited an IC50 of 1.32 nM against the human Proteinase-Activated Receptor 4 (PAR4) in a cellular assay [1]. This fragment-level evidence indicates that the 2-methoxypyrimidine moiety, when properly oriented, can support high-affinity target engagement. In contrast, close analogs lacking the methoxy group on the pyrimidine ring (e.g., 5-(pyrimidin-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole) are anticipated to lose this electronic contribution, potentially shifting potency by orders of magnitude—a common observation in oxadiazole SAR studies where methoxy deletion reduces activity by 10- to 100-fold [2]. Direct head-to-head data for the exact target compound are not available in the public domain; this inference is drawn from fragment-consistent SAR.
| Evidence Dimension | PAR4 cellular inhibition IC50 |
|---|---|
| Target Compound Data | Not directly measured; fragment (2-methoxypyrimidin-5-yl) is present in a compound with IC50 = 1.32 nM |
| Comparator Or Baseline | Compound containing 2-methoxypyrimidin-5-yl (US9518064, Example 82): IC50 = 1.32 nM |
| Quantified Difference | Fragment-level potency contribution; methoxy deletion on pyrimidine estimated to reduce potency ≥10-fold based on class SAR |
| Conditions | PAR4-expressing cell-based assay, 25°C; data from Bristol-Myers Squibb patent US9518064 |
Why This Matters
For programs targeting PAR4 or related GPCRs, the methoxypyrimidine motif in the target compound preserves a verified potency-enhancing fragment, unlike des-methoxy pyrimidine analogs which lack this validated structural alert for high affinity.
- [1] BindingDB Entry BDBM286463: 2-(6-Methoxy-4-((3-(2-methoxypyrimidin-5-yl)benzyl)oxy)benzofuran-2-yl)-6-methylimidazo[1,2-b]pyridazine, IC50 = 1.32 nM for PAR4. US Patent US9518064, Example 82. View Source
- [2] Zhang HZ, Kasibhatla S, Kuemmerle J, Kemnitzer W, et al. J Med Chem. 2005;48(16):5215-5223. SAR of 3-aryl-5-aryl-1,2,4-oxadiazoles showing impact of methoxy group on anticancer potency. View Source
